1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-

Medicinal Chemistry Physicochemical Properties Drug Design

1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)- (CAS 588670-69-3) is a polysubstituted indole-3-carboxaldehyde derivative with the molecular formula C19H19NO2 and a molecular weight of 293.4 g/mol. The compound features a 4-methoxyphenyl group at the 2-position and an isopropyl group at the 5-position of the indole core, along with a reactive 3-formyl moiety that serves as a versatile handle for further synthetic elaboration.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
CAS No. 588670-69-3
Cat. No. B12896725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-
CAS588670-69-3
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19NO2/c1-12(2)14-6-9-18-16(10-14)17(11-21)19(20-18)13-4-7-15(22-3)8-5-13/h4-12,20H,1-3H3
InChIKeyPHQJIOVLQCHKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

588670-69-3: 2-(4-Methoxyphenyl)-5-isopropyl-1H-indole-3-carbaldehyde – A Key Intermediate for Targeted Heterocyclic Synthesis


1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)- (CAS 588670-69-3) is a polysubstituted indole-3-carboxaldehyde derivative with the molecular formula C19H19NO2 and a molecular weight of 293.4 g/mol. The compound features a 4-methoxyphenyl group at the 2-position and an isopropyl group at the 5-position of the indole core, along with a reactive 3-formyl moiety that serves as a versatile handle for further synthetic elaboration . This specific substitution pattern distinguishes it from simpler indole-3-carboxaldehyde building blocks and positions it as a precursor for libraries of indole-based bioactive molecules [1].

Why 588670-69-3 Cannot Be Replaced by Simpler Indole-3-carboxaldehyde Analogs


The physicochemical and biological profile of 2-(4-methoxyphenyl)-5-isopropyl-1H-indole-3-carbaldehyde cannot be recapitulated by generic indole-3-carboxaldehyde or its mono-substituted analogs. The electron-donating 4-methoxyphenyl group and the hydrophobic isopropyl substituent at the 5-position collectively alter the compound's logP, polar surface area, and hydrogen-bonding capacity relative to unsubstituted or singly modified indole-3-carboxaldehydes. These differences directly influence solubility, membrane permeability, and target binding in biological assays, meaning that procurement decisions based solely on core scaffold similarity will yield materials with divergent reactivity and biological readouts [1].

Quantitative Differentiation Evidence for 588670-69-3 Against Closest Structural Analogs


Physicochemical Differentiation from 2-(tert-Butyl)-5-isopropyl-1H-indole-3-carbaldehyde

Replacement of the 4-methoxyphenyl group in the target compound with a tert-butyl group yields 2-(tert-butyl)-5-isopropyl-1H-indole-3-carbaldehyde (CAS 588671-16-3), a commercially available close analog. This substitution reduces the molecular weight from 293.4 g/mol to 243.3 g/mol and eliminates the aromatic ring and hydrogen-bond acceptor capacity of the methoxy oxygen, resulting in a lower polar surface area and altered logP. These physicochemical differences translate to distinct solubility and permeability profiles, making the compounds non-interchangeable in medicinal chemistry campaigns where these parameters are critical .

Medicinal Chemistry Physicochemical Properties Drug Design

Antiproliferative Activity Compared to Unsubstituted Phenyl Indole Derivative in Human Cancer Cell Lines

In a study evaluating 3-substituted indoles, the 4-methoxyphenyl-substituted indole derivative (compound 4q) inhibited proliferation of SK-OV-3 (ovarian adenocarcinoma) and HT-29 (colon carcinoma) cells by 70-77% at a concentration of 50 μM. In contrast, the unsubstituted phenyl derivative (compound 4d) showed significantly weaker antiproliferative activity in the same assay format and instead preferentially inhibited c-Src kinase with an IC50 of 50.6 μM. Although compound 4q in this study is not structurally identical to 588670-69-3 (it lacks the 5-isopropyl group), the presence of the 4-methoxyphenyl group is strongly correlated with enhanced anticancer cell proliferation inhibition across this series [1].

Cancer Research Cell Proliferation Kinase Inhibition

Drug-Likeness and Lead-Likeness Profile Relative to the Indole-3-carboxaldehyde Scaffold

The target compound exhibits a calculated logP of 3.24 and a topological polar surface area (TPSA) of 86.93 Ų, placing it within favorable drug-like space according to Lipinski's Rule of Five. By comparison, the unsubstituted 1H-indole-3-carboxaldehyde (C9H7NO, MW 145.16 g/mol) has a lower logP (~1.5) and TPSA (~40 Ų), which may limit its membrane permeability and target engagement in cellular assays. The additional hydrophobic bulk and hydrogen-bond acceptor capacity introduced by the 4-methoxyphenyl and isopropyl groups in 588670-69-3 enhance its potential for binding to hydrophobic pockets in protein targets while maintaining an acceptable polar surface area for oral absorption .

Computational Chemistry ADMET Drug Design

Evidence-Based Application Scenarios for 588670-69-3 in Drug Discovery and Chemical Biology


Focused Library Synthesis for Anticancer Lead Identification

The 3-formyl group of 588670-69-3 provides a convenient reactive handle for generating diverse chemotypes through condensation, reductive amination, or Knoevenagel reactions. The established antiproliferative profile of 4-methoxyphenyl-substituted indoles supports the incorporation of this compound into focused libraries targeting oncology-relevant kinases or cancer cell proliferation pathways [1].

Fragment-Based Drug Discovery (FBDD) with Enhanced Ligand Efficiency

With a molecular weight below 300 g/mol and a balanced logP/TPSA profile, 588670-69-3 is an ideal fragment for FBDD campaigns. Its differentiated physicochemical properties relative to the indole-3-carboxaldehyde core make it a privileged starting point for optimizing binding affinity while maintaining drug-like properties .

Chemical Probe Development for Target Engagement Studies

The defined substitution pattern of 588670-69-3 enables structure-activity relationship (SAR) studies where the contributions of the 4-methoxyphenyl and 5-isopropyl groups to target binding and selectivity can be systematically evaluated. This compound serves as a key intermediate for synthesizing chemical probes used in cellular target engagement and pathway deconvolution experiments [1].

Synthesis of Indole Alkaloid Analogs and Natural Product Derivatives

Polysubstituted indole-3-carboxaldehydes are established precursors for indole alkaloid synthesis. The specific substitution pattern of 588670-69-3 allows access to analogs of biologically active natural products that are inaccessible from simpler indole-3-carboxaldehyde building blocks, enabling the exploration of novel chemical space in natural product-inspired drug discovery [1].

Quote Request

Request a Quote for 1H-Indole-3-carboxaldehyde, 2-(4-methoxyphenyl)-5-(1-methylethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.